4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a 2-methylcyclohexylamino group attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-methylcyclohexylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione: can be compared with other isoindole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylcyclohexylamino group can impart distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
61341-29-5 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[(2-methylcyclohexyl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-9-5-2-3-7-11(9)16-12-8-4-6-10-13(12)15(19)17-14(10)18/h4,6,8-9,11,16H,2-3,5,7H2,1H3,(H,17,18,19) |
InChI Key |
NRKGLLYVWPTSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=CC=CC3=C2C(=O)NC3=O |
Origin of Product |
United States |
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